3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butoxyphenyl group, a cyclopropyl group, and a thiophen-2-yl ethyl group attached to a urea moiety
Mechanism of Action
Target of Action
Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing the affinity and selectivity of drug molecules .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea”. Urea derivatives often act by interacting with their targets through hydrogen bonding .
Biochemical Pathways
Urea derivatives can be involved in a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the urea group can enhance water solubility, which can influence absorption and distribution .
Result of Action
The effects would depend on the specific biological target and the nature of the interaction .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH and temperature. For example, some boronic esters are known to be susceptible to hydrolysis, especially at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves the reaction of 4-butoxyaniline with cyclopropyl isocyanate and 2-(thiophen-2-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 4-butoxyaniline: This can be synthesized by the alkylation of 4-aminophenol with butyl bromide in the presence of a base such as potassium carbonate.
Formation of cyclopropyl isocyanate: Cyclopropylamine is reacted with phosgene or a phosgene substitute to produce cyclopropyl isocyanate.
Coupling reaction: The 4-butoxyaniline is reacted with cyclopropyl isocyanate and 2-(thiophen-2-yl)ethylamine in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a methoxy group instead of a butoxy group.
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(furan-2-yl)ethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the combination of its butoxyphenyl, cyclopropyl, and thiophen-2-yl ethyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H22N2O2S. Its molecular weight is approximately 306.43 g/mol. The compound features a cyclopropyl group, a butoxyphenyl moiety, and a thiophenyl ethyl side chain, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that derivatives of urea compounds, including those similar to this compound, exhibit a range of biological activities, such as:
- Antitumor Activity : Several studies have demonstrated that urea derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds with structural similarities have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against different cancer types such as non-small cell lung cancer and breast cancer .
- Antimicrobial Properties : Urea derivatives have also been evaluated for their antimicrobial effects. In vitro studies have shown that certain urea compounds exhibit significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Studies and Research Findings
- Antitumor Activity Evaluation : A study synthesized various urea derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications in the urea structure could enhance antitumor potency. For example, one derivative displayed an IC50 value of 16.23 µM against U937 cells, demonstrating effective antiproliferative activity compared to standard treatments .
- Mechanism of Action : The biological activity of urea derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some compounds were found to inhibit GSK-3β activity by more than 57% at a concentration of 1 µM, indicating potential as therapeutic agents targeting this pathway .
Data Tables
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-2-3-14-24-18-10-6-16(7-11-18)21-20(23)22(17-8-9-17)13-12-19-5-4-15-25-19/h4-7,10-11,15,17H,2-3,8-9,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYQVVYODZXLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.